methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate chemical structure and properties
methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, a novel spirocyclic compound with significant potential in medicinal chemistry. By integrating established principles of organic synthesis and pharmacology with data on its core structural motifs, this document offers valuable insights for researchers engaged in the design and development of new therapeutic agents.
Introduction: The Emerging Significance of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. The "escape from flatland" concept, which advocates for the incorporation of three-dimensional (3D) structures, has gained considerable traction.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometry can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1][2]
The 2-azaspiro[3.3]heptane core, in particular, has emerged as a valuable bioisostere for the commonly used piperidine ring.[1][3][4] This structural analogy allows for the strategic replacement of piperidine in existing drug candidates to potentially overcome limitations such as poor metabolic stability or off-target effects.[1][5] The subject of this guide, methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, combines this promising spirocyclic scaffold with a pharmacologically significant benzhydryl group, creating a molecule with a high potential for therapeutic applications.
Chemical Structure and Properties
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is a complex organic molecule featuring a central spirocyclic core. The structure consists of a 2-azaspiro[3.3]heptane system where the nitrogen atom is substituted with a benzhydryl group (a diphenylmethyl group), and a methyl carboxylate group is attached at the 5-position of the spirocycle.
Chemical Structure:
Caption: 2D Chemical Structure of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1263296-85-0 | [6] |
| Molecular Formula | C21H23NO2 | |
| Molecular Weight | 321.41 g/mol | Calculated |
| Appearance | Not available in literature. Likely a solid at room temperature. | Inferred |
| Melting Point | Not available in literature. | |
| Boiling Point | Not available in literature. | |
| Solubility | Not available in literature. Expected to be soluble in common organic solvents. | Inferred |
| pKa | Not available in literature. The tertiary amine is expected to be basic. | Inferred |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis for methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate has not been detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2-azaspiro[3.3]heptane derivatives.[5][7][8] A potential pathway could involve the initial construction of the spirocyclic core followed by N-alkylation with a benzhydryl halide.
Caption: A proposed high-level synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical):
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Synthesis of Methyl 2-azaspiro[3.3]heptane-5-carboxylate (Intermediate 1): This intermediate can be synthesized from commercially available starting materials through a multi-step process. A possible route involves the [2+2] cycloaddition to form a cyclobutane ring, followed by ring-closing reactions to construct the azetidine portion of the spirocycle, as has been described for similar structures.[5] The carboxylate group can be introduced at various stages of the synthesis.
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N-alkylation with Benzhydryl Halide:
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To a solution of methyl 2-azaspiro[3.3]heptane-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).
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To this mixture, add a solution of benzhydryl bromide or chloride dropwise at room temperature.
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The reaction is then stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to yield the final compound.
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Causality Behind Experimental Choices:
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Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions with the electrophilic benzhydryl halide.
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Non-nucleophilic Base: A hindered base is used to deprotonate the secondary amine of the spirocycle without competing in the nucleophilic substitution reaction.
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Monitoring: Continuous monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Potential Applications in Drug Discovery
The unique structural features of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate suggest its potential utility in several areas of drug discovery, primarily leveraging the established pharmacological activities of its constituent moieties.
4.1. Central Nervous System (CNS) and Antihistaminic Agents
The benzhydryl group is a well-known pharmacophore present in a wide range of CNS-active and antihistaminic drugs.[9][10][11] Compounds containing this moiety often exhibit affinity for histamine H1 receptors and muscarinic acetylcholine receptors. The rigid 3D structure of the 2-azaspiro[3.3]heptane core could serve to orient the benzhydryl group in a specific conformation, potentially leading to enhanced receptor binding affinity and selectivity.
Caption: Potential mechanism of action for CNS or antihistaminic activity.
4.2. Bioisosteric Replacement and Lead Optimization
As a bioisostere for piperidine, the 2-azaspiro[3.3]heptane scaffold can be used to modify existing drug candidates.[1][3][4] By replacing a piperidine ring with this spirocyclic system, it may be possible to:
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Improve Metabolic Stability: The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes.
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Enhance Oral Bioavailability: The 3D structure can lead to improved physicochemical properties that favor absorption.
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Modify Receptor Binding: The rigid conformation can lead to altered or improved binding to the target receptor.
The methyl ester group on the molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[2]
4.3. Other Potential Therapeutic Areas
Derivatives of the benzhydryl moiety have also been investigated for their potential as anticancer and antiviral agents.[9][12] The unique combination of this group with the novel spirocyclic scaffold could lead to the discovery of compounds with activity in these or other therapeutic areas.
Conclusion and Future Directions
Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate represents a promising, yet underexplored, molecule at the intersection of established pharmacophores and novel scaffold design. Its synthesis, while not explicitly detailed in the literature, is achievable through known synthetic methodologies. The true potential of this compound lies in its application as a building block for the development of new therapeutic agents, particularly in the areas of CNS disorders and allergy.
Future research should focus on:
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Developing and optimizing a scalable synthetic route.
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Characterizing its physicochemical and pharmacological properties through in vitro and in vivo studies.
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Synthesizing a library of derivatives to explore the structure-activity relationships.
By pursuing these avenues of research, the scientific community can unlock the full potential of this intriguing spirocyclic compound and its derivatives in the ongoing quest for safer and more effective medicines.
References
-
Bauer, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
-
Zhang, W., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5119-5122. [Link]
-
Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5119-5122. [Link]
-
Synfacts. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]
-
Stepanovs, D., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
Stepanovs, D., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
Stepanovs, D., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
Kumar, A., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21855-21867. [Link]
-
Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
Misawa, T., et al. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. Bioorganic & Medicinal Chemistry, 23(9), 2036-2045. [Link]
-
Singh, K., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH Browser. Retrieved from [Link]
-
J-Global. (n.d.). 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylic acid methyl ester. Retrieved from [Link]
-
Dmytriv, Y. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]
-
Dmytriv, Y. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Summary for CID 20521856. Retrieved from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
Butler, T. W., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(2), 302-305. [Link]
-
NextSDS. (n.d.). methyl 5-oxospiro[3.3]heptane-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
-
Yoneyama Yakuhin Kogyo Co., Ltd. (n.d.). Reagent Search Site. Retrieved from [Link]
-
Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Methyl 2-azaspiro[3.3]heptane-1-carboxylate | Benchchem [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1263296-85-0 | Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate | Ambeed.com [ambeed.com]
- 7. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsr.com [ijpsr.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
